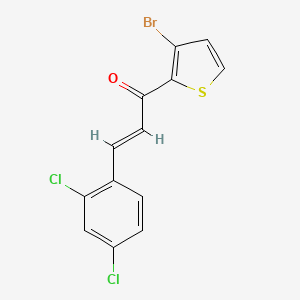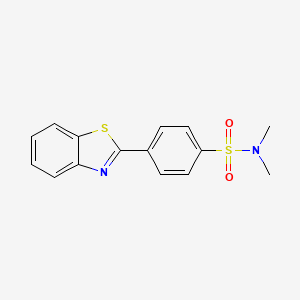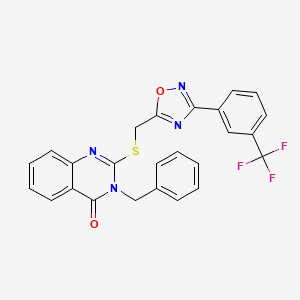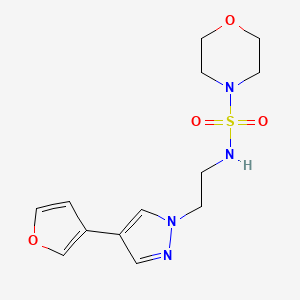
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one is a synthetic molecule that has been studied extensively in the scientific literature. It is a compound of the phenylpropene class, and is composed of the elements bromine, sulfur, chlorine, carbon, and hydrogen. It has been used in a variety of research applications, from drug design to molecular biology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has been used in a variety of scientific research applications. It has been studied as a potential drug target for the treatment of cancer and other diseases. It has also been used in the development of pesticides and herbicides, as well as in the synthesis of other compounds. In addition, it has been used in the study of molecular biology, as it has been found to be a substrate for a variety of enzymes.
作用機序
The mechanism of action of 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one is still not fully understood. However, it is believed to interact with certain enzymes, such as cytochrome P450, to produce a variety of different products. It is also believed to interact with certain proteins, such as the protein tyrosine kinases, to produce a variety of different products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one are still being studied. In general, it is believed to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to have a variety of effects on the cardiovascular system, including the regulation of blood pressure. In addition, it has been found to have a variety of effects on the nervous system, including the regulation of neurotransmitter levels.
実験室実験の利点と制限
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and has a wide range of applications. One limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has a number of potential future research applications. One potential direction is in the development of new drugs and treatments for diseases, such as cancer and other illnesses. Additionally, it may be used in the development of new pesticides and herbicides, as well as in the synthesis of other compounds. Additionally, it may be used to study molecular biology, as it has been found to be a substrate for a variety of enzymes. Finally, it may be used in the study of biochemical and physiological effects, as it has been found to have a variety of effects on the cardiovascular system, the nervous system, and other systems.
合成法
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one can be synthesized by a number of methods. The most common method is a reaction between 3-bromo-2-thienyl chloride and 2,4-dichlorophenyl magnesium bromide. This reaction produces a product that is a mixture of the desired molecule and other byproducts. Other methods of synthesis include the reaction of 3-bromo-2-thienyl bromide with 2,4-dichlorophenyl magnesium chloride, and the reaction of 3-bromo-2-thienyl bromide with 2,4-dichlorophenol.
特性
IUPAC Name |
(E)-1-(3-bromothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2OS/c14-10-5-6-18-13(10)12(17)4-2-8-1-3-9(15)7-11(8)16/h1-7H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGOCUVLRQRNU-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)



![Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2849772.png)
![Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2849773.png)



![N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2849780.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide](/img/structure/B2849783.png)
![3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2849785.png)